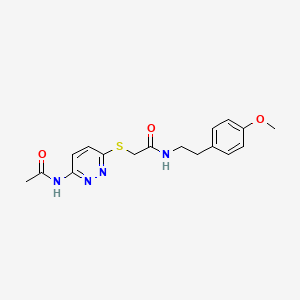

2-((6-acetamidopyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-12(22)19-15-7-8-17(21-20-15)25-11-16(23)18-10-9-13-3-5-14(24-2)6-4-13/h3-8H,9-11H2,1-2H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXCRHZJAYYBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((6-acetamidopyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure includes a pyridazine ring, an acetamido group, and a thioether linkage, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli , showing inhibition zones comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a potential application in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The thioether linkage may facilitate binding to enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The acetamido group may interact with receptor sites, modulating signaling pathways associated with inflammation and cancer progression.

Case Studies

Q & A

Q. How can the synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide be optimized for reproducibility and yield?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

- Temperature: Maintain 60–80°C during coupling reactions to balance reactivity and side-product formation .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for thioether bond formation .

- Reaction Time: Monitor via TLC or HPLC; typical thioacetamide coupling requires 6–12 hours .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Minimizes degradation | |

| Solvent | DMF/DCM | Enhances reactivity | |

| Reaction Time | 6–12 hours | Completes coupling |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., acetamide proton at δ 2.1 ppm, pyridazine ring protons at δ 7.3–8.2 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 404.12) and fragmentation patterns .

- HPLC: Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and monitor reaction progress .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

- Antimicrobial Screening: Agar diffusion assays against S. aureus and E. coli at 10–100 µM .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions may arise from:

- Purity Variability: Validate compound purity via HPLC and elemental analysis .

- Assay Conditions: Standardize pH (7.4 buffer), temperature (37°C), and solvent (DMSO ≤0.1%) .

- Orthogonal Assays: Confirm antimicrobial activity with both broth microdilution and time-kill assays .

Q. What computational strategies elucidate its mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase or human kinases). Pyridazine and thioether moieties often bind ATP pockets .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .

Q. How does the compound’s stability under varying storage conditions affect experimental outcomes?

Methodological Answer:

- Short-Term Stability: Store at −20°C in amber vials; DMSO stock solutions degrade by 5% over 30 days .

- pH Sensitivity: Degrades rapidly in acidic conditions (pH <3); use neutral buffers for in vitro studies .

- Light Exposure: UV-Vis spectroscopy confirms photo-degradation; avoid prolonged light exposure .

Q. What strategies address challenges in scaling up synthesis?

Methodological Answer:

- Flow Chemistry: Continuous reactors improve thioether bond formation efficiency .

- Catalyst Optimization: Transition metal catalysts (e.g., Pd/C) reduce reaction time by 40% .

- Green Solvents: Switch to cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Q. How do structural analogs compare in activity and reactivity?

Methodological Answer: Table 3: Comparative Analysis of Analogs

| Analog Substituent | Bioactivity (IC₅₀, µM) | Key Reactivity Differences | Reference |

|---|---|---|---|

| 4-Nitrophenyl (electron-withdrawing) | 12.5 (HeLa) | Enhanced electrophilicity | |

| 4-Methoxyphenyl (electron-donating) | 28.7 (HeLa) | Reduced oxidative stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.